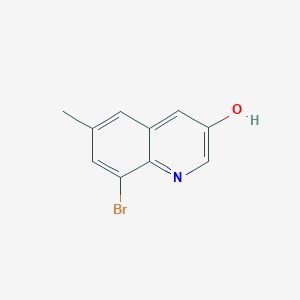
8-Bromo-6-methylquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 8-Bromo-6-methylquinolin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 6-methylquinolin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions typically require refluxing the mixture for several hours to ensure complete bromination.
Industrial production methods for quinoline derivatives often involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed for the synthesis of complex quinoline derivatives .
Chemical Reactions Analysis
8-Bromo-6-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 8-amino-6-methylquinolin-3-ol.
Scientific Research Applications
8-Bromo-6-methylquinolin-3-ol has several scientific research applications:
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylquinolin-3-ol involves its interaction with various molecular targets. In antimicrobial applications, the compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In anticancer applications, it can intercalate into DNA, preventing the replication and transcription processes essential for cancer cell proliferation .
Comparison with Similar Compounds
8-Bromo-6-methylquinolin-3-ol can be compared with other quinoline derivatives such as:
6-Chloro-3-methylquinolin-2(1H)-one: Exhibits similar antimicrobial activities but differs in its substitution pattern, which can affect its potency and spectrum of activity.
8-Amino-6-methylquinolin-3-ol: Formed through nucleophilic substitution of the bromine atom in this compound, this compound has enhanced biological activity due to the presence of the amino group.
6-Methylquinolin-3-ol: The parent compound without the bromine substitution, which can be less reactive in certain chemical reactions.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
8-bromo-6-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3 |
InChI Key |
FPYTXCJWRNVJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
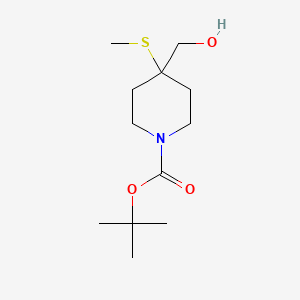

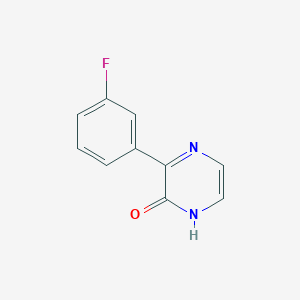
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
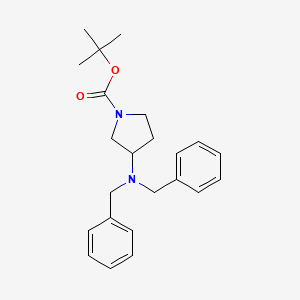
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
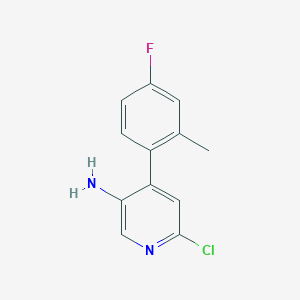
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
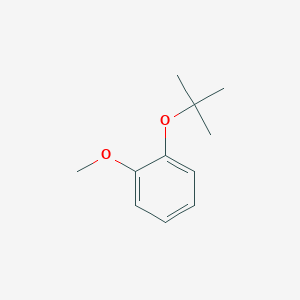
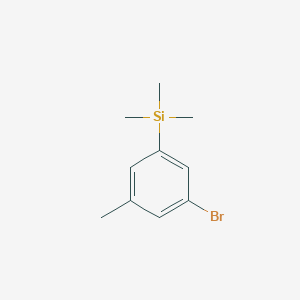
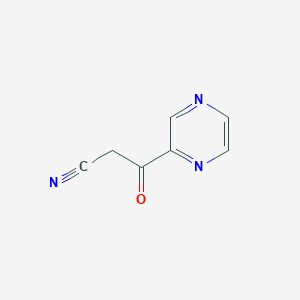
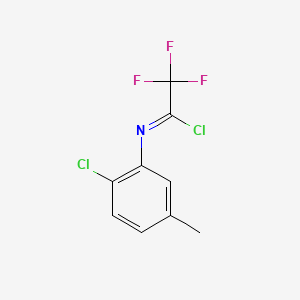
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
